![molecular formula C20H19NO B11838118 1-[6,8-Dimethyl-2-(4-methylphenyl)quinolin-4-yl]ethanone CAS No. 31009-12-8](/img/structure/B11838118.png)
1-[6,8-Dimethyl-2-(4-methylphenyl)quinolin-4-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[6,8-Dimethyl-2-(4-methylphenyl)quinolin-4-yl]ethanone is a complex organic compound with a unique structure that includes a quinoline core substituted with methyl groups and a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6,8-Dimethyl-2-(4-methylphenyl)quinolin-4-yl]ethanone typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
化学反应分析
Types of Reactions
1-[6,8-Dimethyl-2-(4-methylphenyl)quinolin-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
科学研究应用
1-[6,8-Dimethyl-2-(4-methylphenyl)quinolin-4-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development and medicinal chemistry.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[6,8-Dimethyl-2-(4-methylphenyl)quinolin-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-[6,8-Dimethyl-2-(4-methylphenyl)quinolin-4-yl]ethanone can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)ethanone: This compound has a similar structure but lacks the quinoline core.
1-(4-Methylphenyl)ethanone: This compound has a simpler structure with only a phenyl ring and an ethanone group.
The uniqueness of this compound lies in its quinoline core, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
31009-12-8 |
|---|---|
分子式 |
C20H19NO |
分子量 |
289.4 g/mol |
IUPAC 名称 |
1-[6,8-dimethyl-2-(4-methylphenyl)quinolin-4-yl]ethanone |
InChI |
InChI=1S/C20H19NO/c1-12-5-7-16(8-6-12)19-11-17(15(4)22)18-10-13(2)9-14(3)20(18)21-19/h5-11H,1-4H3 |
InChI 键 |
PHBKLAZFMXQSTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


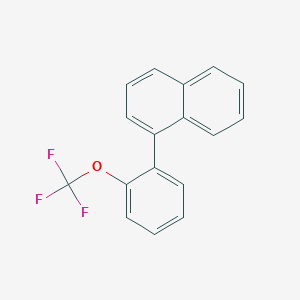
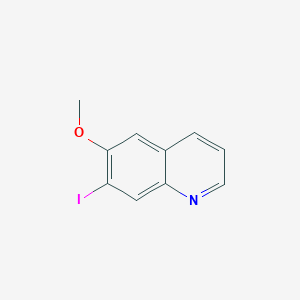

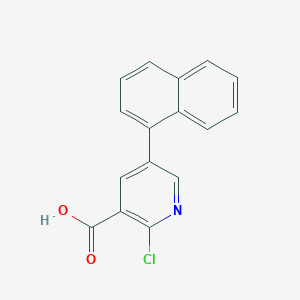
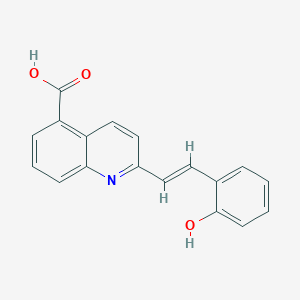

![tert-Butyl 2-(5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11838064.png)

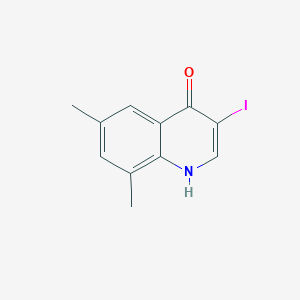

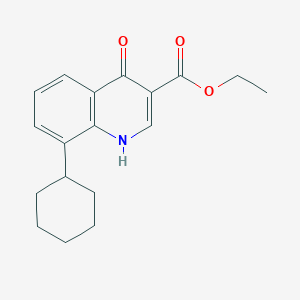


![Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11838105.png)
